disodium (2S)-2-amino-3-(4-oxidophenyl)propanoate
Description
Disodium (2S)-2-amino-3-(4-oxidophenyl)propanoate is a sodium salt derivative of the amino acid tyrosine, characterized by a para-oxidophenyl substituent. The compound’s structure features a chiral center at the second carbon (S-configuration) and a deprotonated phenolic hydroxyl group (4-oxide), which enhances its solubility in aqueous environments due to the ionic nature of the disodium counterion. Its stability and solubility profile make it advantageous for formulations requiring high bioavailability .
Properties
IUPAC Name |
disodium;2-amino-3-(4-oxidophenyl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3.2Na/c10-8(9(12)13)5-6-1-3-7(11)4-2-6;;/h1-4,8,11H,5,10H2,(H,12,13);;/q;2*+1/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASIYFCYUCMQNGK-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)[O-])N)[O-].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NNa2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Tyrosine disodium salt can be synthesized through the neutralization of L-tyrosine with sodium hydroxide. The reaction typically involves dissolving L-tyrosine in water and then adding sodium hydroxide to the solution until the desired pH is achieved. The solution is then evaporated to yield L-tyrosine disodium salt .
Industrial Production Methods
In industrial settings, L-tyrosine disodium salt is produced using similar methods but on a larger scale. The process involves the use of large reactors where L-tyrosine is dissolved in water, and sodium hydroxide is added. The mixture is then concentrated and crystallized to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
L-Tyrosine disodium salt undergoes various chemical reactions, including:
Phosphorylation: The phenolic hydroxyl group of L-tyrosine can be phosphorylated, which is a key step in cell signaling pathways.
Sulfation: L-tyrosine can also undergo sulfation, which is important for several biological processes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Phosphorylation: This reaction typically requires adenosine triphosphate (ATP) and protein kinases.
Sulfation: Sulfation reactions often involve the use of sulfuryl chloride or sulfuric acid.
Major Products Formed
L-dopa: Formed through the oxidation of L-tyrosine.
Phosphotyrosine: Formed through the phosphorylation of L-tyrosine.
Sulfotyrosine: Formed through the sulfation of L-tyrosine.
Scientific Research Applications
L-Tyrosine disodium salt is widely used in scientific research due to its role in various biological processes. Some of its applications include:
Cell Culture: It is used as a component in cell culture media to support the growth and viability of cells.
Neurotransmitter Synthesis: It serves as a precursor for the synthesis of neurotransmitters such as dopamine, norepinephrine, and epinephrine.
Protein Synthesis: L-tyrosine is incorporated into proteins and plays a critical role in protein structure and function.
Biomanufacturing: It is used in the production of therapeutic recombinant proteins and monoclonal antibodies.
Mechanism of Action
L-Tyrosine disodium salt exerts its effects primarily through its role as a precursor in the biosynthesis of neurotransmitters. The phenolic hydroxyl group of L-tyrosine can be phosphorylated, which is a key step in cell signaling pathways. Phosphorylation of L-tyrosine residues in proteins is essential for the regulation of various cellular processes, including cell growth, differentiation, and metabolism .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of disodium (2S)-2-amino-3-(4-oxidophenyl)propanoate, we compare it to structurally related tyrosine derivatives and phenylalanine analogs. Key differences lie in substituent groups, solubility, and biological activity.
Structural Analogs and Substituent Effects
(2S)-2-Amino-3-(4-Hydroxy-3,5-Diiodophenyl)Propanoic Acid (3,5-Diiodo-L-Tyrosine) Structure: Contains iodine atoms at the 3 and 5 positions of the phenyl ring and a hydroxyl group at position 3. Properties: The bulky iodine atoms increase molecular weight (469.96 g/mol) and reduce aqueous solubility compared to the non-halogenated parent compound. Iodination enhances radiopacity and thyroid hormone precursor activity . Applications: Used in radiopharmaceuticals and thyroid disorder treatments.
Ethyl (2S)-2-Amino-3-(4-Fluorophenyl)Propanoate Structure: Features a fluorine atom at the para position and an ethyl ester group instead of a sodium salt. Properties: The electronegative fluorine enhances lipophilicity (logP ≈ 1.2), favoring blood-brain barrier penetration. The ester group reduces water solubility but improves membrane permeability . Applications: Intermediate in CNS-targeted drug synthesis.
This compound Structure: Deprotonated phenolic oxygen (oxide) and disodium counterions. Properties: High aqueous solubility (>500 mg/mL) due to ionic interactions. The oxide group increases resonance stabilization, enhancing thermal stability (decomposition point >300°C). Applications: Preferred in parenteral formulations and as a chelating agent.
Research Findings
- Solubility and Bioavailability: The disodium salt’s solubility far exceeds that of iodinated or fluorinated analogs, making it superior for intravenous delivery .
- Thermal Stability: The oxide group in the target compound provides greater thermal resilience compared to hydroxylated analogs, which degrade at ~250°C due to phenolic proton lability.
- Biological Interactions : Unlike iodinated derivatives, the disodium form lacks radiopaque properties but shows stronger chelation with divalent metals (e.g., Ca²⁺, Mg²⁺), relevant in osteoporosis therapeutics .
Q & A
Q. What are the key considerations in designing a synthetic route for disodium (2S)-2-amino-3-(4-oxidophenyl)propanoate?
- Methodological Answer : Synthetic routes typically involve multi-step strategies:
Amino acid backbone preparation : Start with chiral amino acid precursors (e.g., L-tyrosine derivatives) to preserve stereochemistry.
Phenyl group functionalization : Introduce the 4-oxido group via controlled oxidation (e.g., using hydrogen peroxide or meta-chloroperbenzoic acid) under inert conditions to avoid overoxidation .
Salt formation : React the carboxylic acid intermediate with sodium hydroxide in a stoichiometric ratio to form the disodium salt.
- Critical parameters : pH control during oxidation, inert atmosphere to prevent side reactions, and purification via recrystallization or column chromatography.
- Example Table :
| Step | Reagents/Conditions | Purpose | Yield Optimization |
|---|---|---|---|
| 1 | L-Tyrosine, H2O/EtOH | Chiral backbone | Adjust solvent polarity |
| 2 | H2O2, pH 8.5, N2 atmosphere | 4-Oxido group introduction | Monitor reaction by TLC |
| 3 | 2 eq. NaOH, 0°C | Disodium salt formation | Precise stoichiometry |
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
- Methodological Answer :
- NMR : Use - and -NMR to confirm the aromatic proton environment (δ 6.8–7.2 ppm for para-substituted phenyl) and sodium carboxylate signals (δ 170–175 ppm in ) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M–2Na+2H] and isotopic patterns.
- FT-IR : Identify carboxylate stretching bands (~1600 cm) and amine N–H vibrations (~3300 cm).
- Purity : HPLC with a C18 column (mobile phase: 0.1% TFA in H2O/MeCN) to assess >98% purity .
Q. What are the recommended storage conditions to maintain the stability of this compound in laboratory settings?
- Methodological Answer :
- Temperature : Store at –20°C in airtight, light-resistant vials to prevent photodegradation of the oxidophenyl group.
- Humidity : Use desiccants (e.g., silica gel) to avoid hygroscopic absorption, which can alter solubility and reactivity.
- Stability monitoring : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to detect hydrolysis or oxidation byproducts .
Advanced Research Questions
Q. What strategies can be employed to resolve contradictions in NMR data when analyzing this compound derivatives?
- Methodological Answer :
- Dynamic effects : Variable-temperature NMR to distinguish conformational exchange broadening (e.g., rotameric states of the propanoate chain).
- Isotopic labeling : Synthesize - or -labeled analogs to resolve overlapping signals in crowded spectral regions .
- 2D NMR : Use HSQC and COSY to assign ambiguous proton-carbon correlations, especially for aromatic vs. carboxylate carbons.
- Contradiction example : Discrepancies in aromatic splitting patterns may arise from residual paramagnetic impurities; purify via chelating resins .
Q. How can computational modeling aid in predicting the biological activity of this compound?
- Methodological Answer :
- Docking studies : Use AutoDock Vina to simulate interactions with enzymes (e.g., tyrosine kinases) by modeling the sodium carboxylate group’s electrostatic interactions with catalytic lysine residues.
- MD simulations : Analyze conformational stability in aqueous environments (GROMACS) to predict bioavailability.
- QSAR : Correlate substituent effects (e.g., electron-withdrawing 4-oxido group) with in vitro activity data from analogous compounds .
Q. What experimental approaches are recommended for investigating the metabolic stability of this compound in in vitro models?
- Methodological Answer :
- Hepatic microsomes : Incubate with human liver microsomes (HLMs) and NADPH cofactor. Monitor parent compound depletion via LC-MS/MS over 60 minutes. Calculate intrinsic clearance (Cl) .
- CYP inhibition assays : Test against CYP3A4/2D6 isoforms using fluorescent substrates (e.g., dibenzylfluorescein) to assess drug-drug interaction risks.
- Example Data :
| Model | Substrate Conc. (µM) | Cl (µL/min/mg) | Major Metabolite |
|---|---|---|---|
| HLM | 10 | 25 ± 3 | Oxidophenyl glucuronide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
